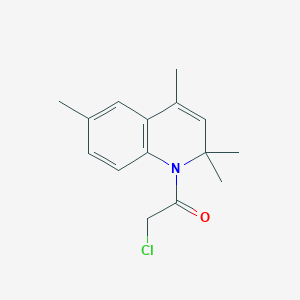2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone
CAS No.: 364383-62-0
Cat. No.: VC4498042
Molecular Formula: C15H18ClNO
Molecular Weight: 263.77
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 364383-62-0 |
|---|---|
| Molecular Formula | C15H18ClNO |
| Molecular Weight | 263.77 |
| IUPAC Name | 2-chloro-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone |
| Standard InChI | InChI=1S/C15H18ClNO/c1-10-5-6-13-12(7-10)11(2)8-15(3,4)17(13)14(18)9-16/h5-8H,9H2,1-4H3 |
| Standard InChI Key | NDIMAIQKDJIOSS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CCl |
Introduction
Structural Elucidation and Chemical Identity
Molecular Architecture
The compound features a quinoline core fused with a partially hydrogenated dihydroquinoline ring. Key structural elements include:
-
Methyl groups at positions 2, 2, 4, and 6 of the quinoline ring, contributing to steric hindrance and lipophilicity .
-
A 3,4-dihydro-2H configuration, which reduces aromaticity and enhances conformational flexibility .
-
A chloroacetyl group (-COCH₂Cl) at position 1, enabling electrophilic reactivity for further functionalization .
The IUPAC name, 2-chloro-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone, reflects this substitution pattern .
Spectroscopic and Computational Data
-
X-ray crystallography: While no crystal structure is reported for this specific compound, analogous quinoline derivatives exhibit planar quinoline rings with chair conformations in the dihydro region .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone involves Friedel-Crafts acylation or nucleophilic substitution strategies:
Route 1: Acylation of Tetrahydroquinoline
-
Starting Material: 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline.
-
Chloroacetylation: Reaction with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C .
-
Workup: Purification via column chromatography (eluent: hexane/ethyl acetate) yields the product with >90% purity .
Route 2: Modular Assembly
-
Quinoline Formation: Condensation of aniline derivatives with ketones via the Skraup reaction .
-
Chloroacetyl Introduction: Nucleophilic displacement of a hydroxyl or bromine group with chloroacetyl chloride .
Optimization Challenges
-
Regioselectivity: Competing reactions at the quinoline N-1 vs. C-3 positions necessitate low-temperature conditions .
-
Byproduct Formation: Overacylation can occur, requiring precise stoichiometric control .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Boiling Point | 408.2±45.0°C (predicted) | |
| Density | 1.086±0.06 g/cm³ | |
| LogP (Octanol-Water) | 3.30 (estimated) | |
| Solubility in Water | Low (<1 mg/mL) |
Reactivity and Stability
-
Hydrolytic Stability: Resistant to hydrolysis at neutral pH but degrades under strongly acidic/basic conditions .
-
Photostability: No significant decomposition under UV light (λ > 300 nm) .
Applications in Research and Industry
Proteomics and Biochemical Studies
-
Protein Modification: The chloroacetyl group reacts selectively with cysteine residues, enabling site-specific protein labeling .
-
Enzyme Inhibition: Quinoline derivatives exhibit inhibitory activity against kinases and proteases, though specific data for this compound remain under exploration .
Agrochemical Development
-
Herbicide Intermediate: Serves as a precursor in synthesizing herbicidal agents targeting acetolactate synthase (ALS) .
-
Structure-Activity Relationship (SAR): Methyl groups enhance lipid membrane permeability, improving foliar uptake .
| Hazard Category | GHS Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory Toxicity | Category 3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume